N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine
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Overview
Description
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a 4-fluorophenyl group attached to a methylidenehydroxylamine moiety. Schiff bases are known for their versatility in forming stable complexes with transition metals and have various applications in different fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can be achieved through the condensation reaction between cyclopropylamine and 4-fluorobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Cyclopropylamine+4-Fluorobenzaldehyde→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the fluorophenyl group can enhance the compound’s binding affinity to specific biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyclopropyl(4-chlorophenyl)methylidene]hydroxylamine
- N-[Cyclopropyl(4-bromophenyl)methylidene]hydroxylamine
- N-[Cyclopropyl(4-methylphenyl)methylidene]hydroxylamine
Uniqueness
N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
67038-80-6 |
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Molecular Formula |
C10H10FNO |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
N-[cyclopropyl-(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2 |
InChI Key |
NOMDGKZOFJNBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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